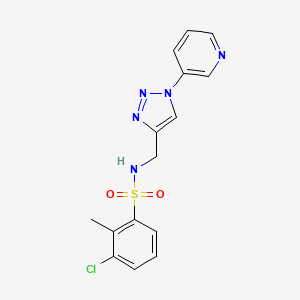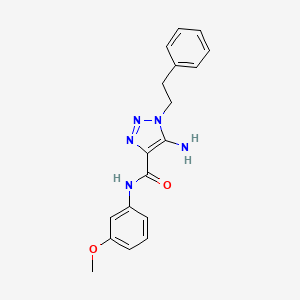
4-(Tetrahydrofuran-3-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tetrahydrofuran-3-yl)pyridin-2-amine” is a chemical compound with the formula C9H12N2O . It is related to the pyrrolidine ring, a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-(Tetrahydrofuran-3-yl)pyridin-2-amine” is characterized by a tetrahydrofuran ring attached to a pyridin-2-amine . The pyrrolidine ring, which is related to this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, have been functionalized through redox-annulations with α,β-unsaturated aldehydes and ketones. This process facilitates the generation of conjugated azomethine ylides followed by 6π-electrocyclization, leading to ring-fused pyrrolines. These intermediates can be further oxidized to pyrroles or reduced to pyrrolidines, highlighting the method's flexibility in synthesizing heterocyclic compounds (Kang et al., 2015).
Synthesis and Bioactivities of Tetramic Acid Derivatives
Research into 4-amino tetramic acid derivatives explores their potential bioactivities. The 4-amination products of pyrrolidine-2,4-diones and 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates show promising herbicidal and fungicidal activities. This study underscores the application of 4-(Tetrahydrofuran-3-yl)pyridin-2-amine analogs in developing new agrochemicals (Liu et al., 2014).
Oxy- and Aminoalkynylation Reactions
Tetrahydrofurans and pyrrolidines, crucial heterocycles in bioactive compounds, are synthesized via oxy- and aminoalkynylation reactions. This method employs aliphatic bromoalkynes, proceeding with high diastereoselectivity and functional group tolerance. It represents a significant advancement in constructing complex heterocyclic frameworks with potential applications in medicinal chemistry (Nicolai et al., 2013).
Acid-Base Equilibria Studies
The study of acid-base equilibria in nonpolar media, such as tetrahydrofuran, provides essential insights into the solvent effects on the pKa values of bases. This research is crucial for understanding reaction mechanisms and designing new reactions in organic synthesis (Garrido et al., 2006).
Catalyzed Amide Bond Formation
The development of metal-free methods for direct amide bond synthesis from thioacids and amines highlights an efficient and practical approach to amide formation. This method is applicable to a wide range of substrates, demonstrating the utility of 4-(Tetrahydrofuran-3-yl)pyridin-2-amine in facilitating bond-forming reactions under mild conditions (Samanta et al., 2020).
Propiedades
IUPAC Name |
4-(oxolan-3-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9-5-7(1-3-11-9)8-2-4-12-6-8/h1,3,5,8H,2,4,6H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJSTHWGCCOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159814-50-2 |
Source


|
| Record name | 4-(tetrahydrofuran-3-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)


![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)

![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)



![2-[(4-Chlorobenzyl)sulfanyl]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B2658617.png)
![4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2658619.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2658623.png)